3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Description
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-5-1-3-7-4-2-6-11(7,9)10/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQUNVLFWDUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation Route
- 1-Propanol is commonly synthesized by catalytic hydrogenation of propionaldehyde or related intermediates.
- For example, hydrogenation of propionaldehyde in water using cobalt-based catalysts (Co/ZrO2-La2O3) under hydrogen pressure (~2 MPa) at 60°C for 8 hours yields 1-propanol with high efficiency.
| Parameter | Condition |
|---|---|
| Catalyst | Co/ZrO2-La2O3 |
| Temperature | 60 °C |
| Pressure | 2 MPa H2 |
| Reaction time | 8 hours |
| Solvent | Deionized water |
| Yield | High (near quantitative) |
This method provides a clean route to 1-propanol, which is the alcohol moiety needed in the target compound.
Synthesis of the 1,1-Dioxido-2-isothiazolidinyl Ring
Formation of Isothiazolidine Ring
- The isothiazolidine ring can be formed by cyclization reactions involving thiol and amine functionalities on a suitable precursor.
- The sulfur atom is subsequently oxidized to the sulfone (1,1-dioxido) state using oxidizing agents such as hydrogen peroxide or peracids.
Typical Synthetic Steps
- Ring Closure : Reaction of a 2-aminoethanethiol derivative with an appropriate electrophile (e.g., haloalkane) to form the isothiazolidine ring.
- Oxidation : Treatment of the isothiazolidine with oxidants (e.g., m-chloroperbenzoic acid, hydrogen peroxide) to convert the sulfur atom to the sulfone (dioxido) form.
Coupling of the Isothiazolidine Sulfone to 1-Propanol
Nucleophilic Substitution on 3-Halopropanol
- A common strategy involves using 3-halopropanol (e.g., 3-bromopropanol or 3-chloropropanol) as the alkylating agent.
- The nitrogen or sulfur nucleophile on the isothiazolidine ring attacks the alkyl halide to form the 3-substituted propanol derivative.
Alternative Approaches
- Reaction of 2,3-dibromo-1-propanol with thiolates has been studied for related compounds, showing that careful control of reaction conditions is necessary to avoid rearrangements and side products.
- For 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol, a similar nucleophilic substitution on the 3-position of propanol with the isothiazolidinyl anion or its equivalent is plausible.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol is its use as an antimicrobial agent. Research indicates that compounds with isothiazolidine structures exhibit significant antibacterial properties. This has led to investigations into its potential as a preservative in pharmaceutical formulations and personal care products .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related damage in biological systems, making this compound a candidate for inclusion in dietary supplements and functional foods aimed at promoting health and longevity.
Potential in Drug Development
This compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its derivatives may be explored for their efficacy against various diseases, including cancer and inflammatory disorders. The ability to modify the isothiazolidine core allows for the development of targeted therapies with improved bioavailability and reduced side effects.
Cosmetic Formulations
Due to its antimicrobial and antioxidant properties, this compound is being investigated for use in cosmetic products. It can help extend shelf life by preventing microbial growth while providing skin benefits through its antioxidant action.
Agricultural Uses
The compound's properties may also extend to agricultural applications, particularly as a biopesticide or fungicide. Its effectiveness against certain pathogens could make it a valuable component in sustainable agriculture practices aimed at reducing chemical pesticide use.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol exerts its effects involves interactions with specific molecular targets. The dioxido group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
Target Compound :
- Core : Benzisothiazole sulfone (1,2-benzisothiazol-3-yl with 1,1-dioxido group).
- Side Chain: 3-Aminopropanol.
- Key Functional Groups : Sulfone (electron-withdrawing), secondary amine, hydroxyl .
Analog 1 : 1-[3-[(1,1-Dioxido-2-isothiazolidinyl)methyl]-5-(phenylmethyl)phenyl]-3-(4-methyl-2-pyridinyl)-1,3-propanedione (CAS 317333-47-4)
- Core : Isothiazolidinyl sulfone with a phenylmethyl substituent.
- Side Chains : Propanedione (1,3-diketone) and 4-methyl-2-pyridinyl group.
- Key Features : Extended aromatic system and diketone functionality, increasing molecular complexity .
Analog 2 : 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one
- Core: Isoindolinone fused with a thiazole ring.
- Substituents : Ethoxy group.
- Key Features: Rigid planar structure due to sp² hybridization at N1; dihedral angles of 6.50° (thiazole) and 89.0° (ethoxy) relative to the isoindolinone system .
Analog 3 : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Physicochemical Properties
Key Observations :
- Molecular Complexity : Analog 1 has a significantly higher molar mass (462.56 vs. 240.28 g/mol) due to aromatic and heterocyclic substituents.
- Volatility : The high boiling point of Analog 1 (693.7°C) suggests low volatility, contrasting with the target compound’s likely moderate volatility.
- Polarity: The sulfone and hydroxyl groups in the target compound enhance polarity compared to Analog 3’s thiophene and methylamino groups.
Pharmacological and Functional Insights
Target Compound :
- The sulfone group may improve metabolic stability and binding affinity to biological targets, such as enzymes or receptors in the central nervous system (CNS) .
Analog 1 :
Analog 2 :
- Isoindolinone derivatives exhibit anxiolytic and anticancer activities. The rigid structure (sp² hybridization) favors interactions with flat binding pockets, such as ATP sites in kinases .
Analog 3 :
- Thiophene-containing analogs are common in antipsychotic and antiviral agents due to their π-π stacking capabilities .
Biological Activity
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a unique isothiazolidine structure that contributes to its biological activity. The dioxido group enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that isothiazolidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isothiazolidine Derivative A | E. coli | 32 µg/mL |
| Isothiazolidine Derivative B | S. aureus | 16 µg/mL |
| This compound | Not yet specified | TBD |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. It has been suggested that derivatives of isothiazolidines can act as inhibitors of HIV integrase, which is crucial for viral replication. This activity may provide a basis for developing new antiviral therapies.
Cytotoxicity and Antiproliferative Effects
In vitro studies have reported that this compound exhibits cytotoxic effects on certain cancer cell lines. The IC50 values for these effects suggest a potent antiproliferative action:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of isothiazolidine derivatives:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a similar compound effectively reduced bacterial load in infected animal models, suggesting potential for clinical applications in treating infections.
- HIV Treatment Trials : Clinical trials involving isothiazolidine derivatives as part of antiretroviral therapy have shown promising results in reducing viral load among participants.
Q & A
Q. What synthetic routes are available for 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol, and how can their efficiency be optimized?
Category : Synthesis & Optimization Answer : The synthesis of structurally similar sulfonamide-containing alcohols (e.g., 3-[1-(4-iodobenzyl)-1H-imidazol-5-yl]-1-propanol) often involves condensation reactions using palladium catalysts or ammonia-mediated alkylation steps . For this compound, a plausible route could involve:
Sulfonamide Ring Formation : Reacting a thiazolidine precursor with oxidizing agents (e.g., H₂O₂) to introduce the dioxido group.
Side-Chain Functionalization : Coupling the sulfonamide core with a propanol derivative via nucleophilic substitution or Mitsunobu reactions.
Optimization strategies include:
Q. How should researchers characterize the purity and structural integrity of this compound?
Category : Analytical Validation Answer : A multi-technique approach is critical:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .
- NMR : Confirm the dioxido-isothiazolidinyl moiety via characteristic ¹H-NMR shifts (e.g., sulfone protons at δ 3.5–4.0 ppm) and ¹³C-NMR for carbonyl groups .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for isoindolin-1-one derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
Advanced Research Questions
Q. How can conflicting thermodynamic data (e.g., vapor pressure, stability) be resolved for this compound?
Category : Data Contradiction Analysis Answer : Conflicting data, such as vapor pressure discrepancies observed in 3-(dimethylamino)-1-propanol , require:
Method Comparison : Validate results using complementary techniques (e.g., static vs. transpiration methods for vapor pressure).
Computational Validation : Apply COSMO-RS or group contribution models to predict thermodynamic properties and cross-check experimental data .
Sensitivity Analysis : Test compound stability under varying temperatures (e.g., 25–80°C) and humidity (40–80% RH) to identify degradation pathways .
Q. What strategies are recommended for designing stable formulations of this compound in aqueous media?
Category : Stability & Formulation Answer :
pH Optimization : Conduct stability studies across pH 3–9 to identify degradation hotspots. Sulfonamides are prone to hydrolysis at extremes (pH < 2 or > 10) .
Excipient Screening : Test stabilizers like cyclodextrins or PEG derivatives to shield reactive groups (e.g., sulfone moieties).
Accelerated Aging : Use Arrhenius modeling (40–60°C/75% RH) to extrapolate shelf-life, as described in pharmacopeial guidelines .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
Category : Computational Modeling Answer :
DFT Calculations : Model transition states for reactions (e.g., nucleophilic attacks on the sulfone group) using Gaussian or ORCA software.
Docking Studies : Simulate interactions with enzymes or catalysts (e.g., cytochrome P450 for metabolic profiling) .
SAR Analysis : Corrogate electronic effects (e.g., Hammett σ values) of substituents on the isothiazolidinyl ring to guide synthetic modifications .
Q. What are the critical parameters for scaling up the synthesis from milligram to gram quantities?
Category : Process Chemistry Answer : Key considerations include:
- Solvent Selection : Replace DMSO (high boiling point) with ethanol or 2-propanol for easier post-reaction purification .
- Catalyst Loading : Optimize Pd catalyst concentrations (0.5–2 mol%) to balance cost and yield .
- Safety Protocols : Implement controlled addition of oxidizing agents (e.g., H₂O₂) to mitigate exothermic risks .
Q. How can researchers validate the biological activity of this compound against target enzymes?
Category : Bioactivity Profiling Answer :
Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with positive/negative controls .
IC50 Determination : Perform dose-response curves (1 nM–100 µM) and analyze via nonlinear regression (GraphPad Prism).
Selectivity Screening : Test against off-target enzymes (e.g., ARO8/ARO9 in yeast) to assess specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
